molecular formula C6H10N2O3 B089587 1-(Hydroxymethyl)-5,5-dimethylhydantoin CAS No. 116-25-6

1-(Hydroxymethyl)-5,5-dimethylhydantoin

Cat. No. B089587
Key on ui cas rn: 116-25-6
M. Wt: 158.16 g/mol
InChI Key: SIQZJFKTROUNPI-UHFFFAOYSA-N
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Patent
US05252744

Procedure details

DMDMH is a formaldehyde donor which is the diformylated product of DMH and formaldehyde. MDMH is first formed as an intermediate. MDMH, itself, is a formaldehyde scavenger containing about 19% by weight of bound, but available, formaldehyde. Subsequent reaction of MDMH with formaldehyde yields DMDMH which theoretically contains 31.9% of bound but available, formaldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
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Type
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Reaction Step Four
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Type
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[N:8]([CH2:9][OH:10])[C:6](=[O:7])[NH:5][C:3]1=[O:4].[CH2:12]=[O:13]>>[CH3:1][C:2]1([CH3:11])[N:8]([CH2:9][OH:10])[C:6](=[O:7])[N:5]([CH2:12][OH:13])[C:3]1=[O:4].[CH2:3]=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(=O)NC(=O)N1CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(=O)NC(=O)N1CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(=O)N(C(=O)N1CO)CO)C
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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